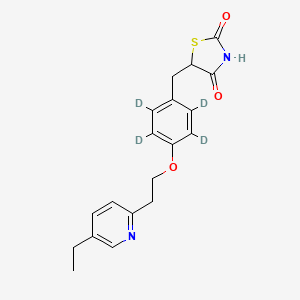
Pioglitazone-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pioglitazone-d4 is a deuterated form of pioglitazone, a thiazolidinedione class compound used primarily as an anti-diabetic medication. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile. Pioglitazone itself is known for its role in improving insulin sensitivity in patients with type 2 diabetes mellitus by acting as an agonist at peroxisome proliferator-activated receptor-gamma (PPARγ).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pioglitazone-d4 involves the incorporation of deuterium atoms into the pioglitazone molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule. For example, deuterated ethyl bromide can be used in the alkylation step to introduce deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Selection of Deuterated Precursors: Choosing appropriate deuterated starting materials to ensure the incorporation of deuterium atoms.
Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Employing techniques like chromatography to purify the final product and ensure the desired deuterium content.
Análisis De Reacciones Químicas
Types of Reactions
Pioglitazone-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms. Sodium borohydride is a typical reducing agent used.
Substitution: Substitution reactions can occur at various positions on the pioglitazone molecule. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Hydroxylated metabolites.
Reduction: Reduced pioglitazone derivatives.
Substitution: Alkylated or halogenated pioglitazone derivatives.
Aplicaciones Científicas De Investigación
Pioglitazone-d4 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium atoms in this compound can help in tracing the metabolic pathways and understanding the pharmacokinetics of pioglitazone.
Metabolic Stability: Research on this compound can provide insights into the metabolic stability and potential improvements in drug efficacy and safety.
Isotope Effects: Studying the isotope effects of deuterium substitution on the biological activity of pioglitazone.
Diabetes Research: Investigating the efficacy and safety of this compound in treating type 2 diabetes mellitus.
Mecanismo De Acción
Pioglitazone-d4 exerts its effects by acting as an agonist at peroxisome proliferator-activated receptor-gamma (PPARγ). This receptor is a ligand-activated transcription factor involved in the regulation of glucose and lipid metabolism. Activation of PPARγ by this compound enhances the transcription of insulin-responsive genes, leading to improved insulin sensitivity in adipose tissue, skeletal muscle, and liver. This results in better glycemic control and reduced blood glucose levels.
Comparación Con Compuestos Similares
Similar Compounds
Rosiglitazone: Another thiazolidinedione used to treat type 2 diabetes mellitus.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Ciglitazone: An experimental thiazolidinedione with similar properties.
Uniqueness of Pioglitazone-d4
This compound’s uniqueness lies in its deuterium substitution, which can enhance the compound’s metabolic stability and reduce the rate of metabolic degradation. This can potentially lead to improved pharmacokinetic properties and a better safety profile compared to its non-deuterated counterparts.
Propiedades
IUPAC Name |
5-[[2,3,5,6-tetradeuterio-4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/i4D,5D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAFETHFCAUJAY-YBNXMSKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)CC)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
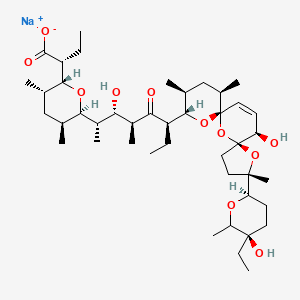
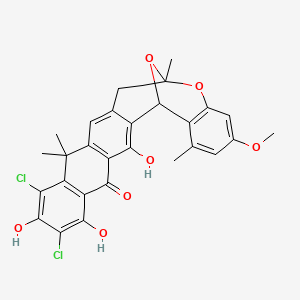

![1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;formic acid](/img/structure/B10764466.png)
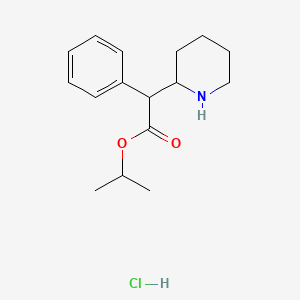



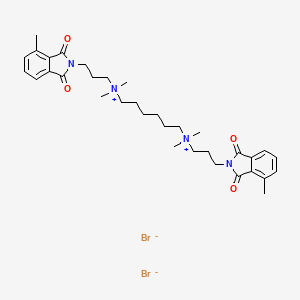

![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B10764545.png)
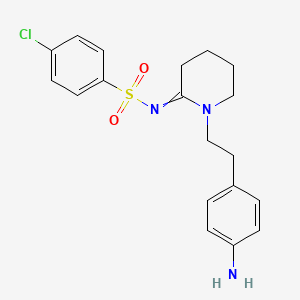
![4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one](/img/structure/B10764556.png)

